REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C[N:7]([CH:9]=O)[CH3:8].C[CH2:12][OH:13].OS([O-])(=O)=O.[Na+].[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1>CCOCC.CC(=O)OCC>[CH3:22][O:23][C:24]1[CH:9]=[N:7][C:8]2[CH:5]=[CH:4][CH:3]=[C:2]([CH:12]=[O:13])[C:21]=2[CH:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted once with EA (100 ml)
|
Type
|
WASH
|
Details
|
layers were washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (EA-Hex 1-2
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC=2C=CC=C(C2C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |